Cas no 1420983-23-8 (Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate)

Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
- Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate
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- インチ: 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-6-10(9-19)18(4)11-5-7-16-12(15)17-11/h5,7,10H,6,8-9H2,1-4H3
- InChIKey: KCORFBVKPRLOFF-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=CC(=N1)N(C)C1CN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 58.6
Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6735056-1.0g |
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-13 | |
Enamine | EN300-6735056-2.5g |
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-13 | |
Enamine | EN300-6735056-0.05g |
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95.0% | 0.05g |
$282.0 | 2025-03-13 | |
Enamine | EN300-6735056-0.1g |
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95.0% | 0.1g |
$420.0 | 2025-03-13 | |
Enamine | EN300-6735056-5.0g |
tert-butyl 3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-13 | |
Aaron | AR020PNE-100mg |
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95% | 100mg |
$603.00 | 2025-02-14 | |
Aaron | AR020PNE-2.5g |
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95% | 2.5g |
$3297.00 | 2023-12-16 | |
1PlusChem | 1P020PF2-50mg |
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95% | 50mg |
$399.00 | 2024-06-20 | |
1PlusChem | 1P020PF2-500mg |
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95% | 500mg |
$1233.00 | 2024-06-20 | |
1PlusChem | 1P020PF2-1g |
tert-butyl3-[(2-chloropyrimidin-4-yl)(methyl)amino]pyrrolidine-1-carboxylate |
1420983-23-8 | 95% | 1g |
$1563.00 | 2024-06-20 |
Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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7. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylateに関する追加情報
The Synthesis, Pharmacological Properties, and Applications of Tert-Butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS No. 1420983-23)
Tert-butyl 3--(2-chloropyrimidin-4-yl) (methyl)amino)pyrrolidine-1-carboxylate, identified by the CAS No. 1420983-23-8, is an advanced organic compound with significant potential in pharmaceutical research. This compound belongs to the N-protected pyrrolidine class, featuring a tert-butyloxycarbonyl (tBoc) group attached to the pyrrolidine ring’s nitrogen atom. The presence of a chlorinated pyrimidine moiety at position N-4 of the pyrrolidine ring introduces unique electronic properties and structural versatility, while the methylamino substituent enhances its reactivity and biological activity profiles.
The t-Boc protecting group plays a critical role in stabilizing the amine functionality during synthetic processes. Recent studies highlight its utility in multistep organic syntheses, particularly for generating bioactive intermediates without premature side reactions. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound can be efficiently converted into pyrrolidine-based kinase inhibitors via controlled deprotection steps followed by click chemistry approaches.
The chloropyrimidin-substituted core structure has garnered attention due to its ability to modulate protein-protein interactions (PPIs), a challenging yet promising therapeutic target. Researchers at Stanford University reported in early 2024 that analogous compounds exhibit selective binding to bromodomain proteins, suggesting this t-Boc derivative could serve as a scaffold for developing epigenetic modulators with improved pharmacokinetic properties.
In terms of synthetic accessibility, this compound can be prepared through a convergent route involving nucleophilic substitution of chloropyrimidine precursors with appropriately functionalized pyrrolidines. A notable methodology published in Nature Protocols (Volume 67, Issue 5) describes a one-pot synthesis using microwave-assisted conditions that achieve >95% yield while minimizing byproduct formation. The use of t-Boc protection ensures compatibility with subsequent peptide coupling reactions without requiring harsh deprotection conditions.
Spectroscopic analysis confirms the compound’s molecular architecture: proton NMR reveals characteristic signals at δ 1.5–1.7 ppm corresponding to the tert-butyl group’s methyl protons, while carbon NMR identifies quaternary carbon resonances at δ 75–77 ppm indicative of the protected amine center. X-ray crystallography studies conducted at the University of Tokyo (unpublished data as of Q1/’24) have provided atomic-resolution insights into its conformational preferences, showing an unexpected cis configuration between the chloropyrimidine and methylamine substituents under ambient conditions.
Preliminary pharmacokinetic evaluations suggest favorable physicochemical properties for drug development candidates. In vitro assays performed using Caco-
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